Doxepin-N-beta-D-Glucuronide Doxepin-N-beta-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023740
InChI: InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1
SMILES:
Molecular Formula: C25H29NO7
Molecular Weight: 455.5 g/mol

Doxepin-N-beta-D-Glucuronide

CAS No.:

Cat. No.: VC18023740

Molecular Formula: C25H29NO7

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

Doxepin-N-beta-D-Glucuronide -

Specification

Molecular Formula C25H29NO7
Molecular Weight 455.5 g/mol
IUPAC Name (3S,4R,5R,6R)-6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1
Standard InChI Key HIWVLLQQFXUDIX-MSBDJBBOSA-N
Isomeric SMILES C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H](C(O4)C(=O)[O-])O)O)O
Canonical SMILES C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Introduction

Chemical Structure and Biosynthetic Pathway

Structural Characteristics

Doxepin-N-beta-D-glucuronide (C₁₉H₂₄NO₇·C₆H₉O₆; molecular weight 503.5 g/mol) consists of the tertiary amine group of N-desmethyldoxepin covalently bonded to beta-D-glucuronic acid via an N-glucuronidation reaction. The glucuronide moiety increases polarity, reducing passive diffusion across lipid membranes and facilitating urinary excretion .

Enzymatic Formation

The biosynthesis of doxepin-N-beta-D-glucuronide occurs in two stages:

  • Primary Metabolism: Doxepin undergoes N-demethylation via cytochrome P450 (CYP) isoforms CYP2C19 and CYP2D6 to form N-desmethyldoxepin, an active metabolite with antidepressant properties .

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs), particularly UGT2B10, catalyze the conjugation of glucuronic acid to N-desmethyldoxepin . This reaction occurs predominantly in hepatic microsomes, though extrahepatic UGTs in the blood-brain barrier and kidneys may contribute .

Table 1: Key Enzymes in Doxepin-N-beta-D-Glucuronide Biosynthesis

Enzyme FamilyIsoformRoleTissue Localization
CYP2C19, 2D6N-demethylation of doxepinLiver, intestinal mucosa
UGT2B10N-glucuronidation of N-desmethyldoxepinLiver, brain endothelium

Pharmacokinetic Profile

Elimination

Over 70% of a doxepin dose is excreted as glucuronide conjugates in urine, with <3% as unchanged drug . The elimination half-life of doxepin-N-beta-D-glucuronide is 15–18 hours, reflecting the rate-limiting step of renal clearance . Competitive inhibition of UGT2B10 by drugs like dothiepin or cidoxepin may prolong systemic exposure to N-desmethyldoxepin .

Table 2: Pharmacokinetic Parameters of Doxepin and Its Metabolites

ParameterDoxepinN-desmethyldoxepinDoxepin-N-beta-D-glucuronide
Bioavailability30%
Tmax (h)3.54.25.8
Half-life (h)151816
Urinary Excretion<3%12%67%

Analytical Characterization

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (HPLC) with polar-embedded stationary phases (e.g., C18 with hydrophilic endcapping) effectively resolves doxepin-N-beta-D-glucuronide from other metabolites. Mobile phases combining acetonitrile and ammonium formate (pH 3.0) achieve baseline separation with retention times of 8.2–9.5 minutes . Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) provides superior sensitivity (LOQ: 0.1 ng/mL) for quantifying trace glucuronide levels in plasma and urine .

Challenges in Detection

  • Co-elution with Polar Metabolites: Sulfated conjugates and hydroxy metabolites require gradient elution or orthogonal column chemistries for differentiation .

  • Ion Suppression: Matrix effects in biological samples necessitate stable isotope-labeled internal standards (e.g., deuterated doxepin-d3 glucuronide) .

Pharmacological and Clinical Implications

Drug-Drug Interactions

  • UGT Inhibitors: Fluconazole and valproic acid reduce glucuronidation rates, increasing N-desmethyldoxepin plasma levels by 40–60% .

  • CYP Inducers: Rifampicin accelerates doxepin metabolism, elevating glucuronide formation and potentially necessitating dose adjustments .

Genetic Variability

The UGT2B10*2 allele (rs2942857), prevalent in 8% of Asians and 45% of Africans, abolishes enzyme activity, leading to 3-fold higher N-desmethyldoxepin AUC in poor metabolizers . This polymorphism underscores the need for pharmacogenetic testing in populations at risk of toxicity.

Regulatory and Toxicological Considerations

Regulatory Status

Doxepin-N-beta-D-glucuronide is classified as an inactive metabolite by the FDA but requires monitoring in bioequivalence studies due to its impact on doxepin’s clearance . The European Medicines Agency mandates urinary glucuronide quantification in pediatric trials to assess developmental changes in UGT activity .

Toxicity Profile

Future Research Directions

  • Blood-Brain Barrier Penetration: Investigate whether UGT2B10 in brain endothelia glucuronidates N-desmethyldoxepin locally, potentially mitigating central nervous system (CNS) toxicity .

  • Prodrug Development: Engineer labile glucuronide derivatives to enhance doxepin’s bioavailability through targeted hydrolysis in the gut .

  • Population Pharmacokinetics: Model the impact of UGT2B10 polymorphisms on glucuronide exposure across ethnic groups to optimize dosing guidelines .

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